molecular formula C11H14BNO2S B1603812 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile CAS No. 463336-26-7

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile

Cat. No. B1603812
M. Wt: 235.11 g/mol
InChI Key: XRUWLMWBUSUJPV-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile” is a chemical compound that contains a thiophene ring and a boronic ester group . The boronic ester group, also known as a pinacolborane group, is a common functional group in organic chemistry and is often used in various chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, which are boric acid ester intermediates with benzene rings, have been synthesized. Their structures were confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction was used for crystallographic and conformational analyses, while Density Functional Theory (DFT) was employed for molecular structure calculation, revealing consistency with crystal structures (Huang et al., 2021).
  • Vibrational Properties Studies : Other similar compounds synthesized include 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile. Their structures were characterized by spectroscopy and X-ray diffraction. DFT calculations were used for comparative analysis of spectroscopic data and vibrational properties studies (Wu et al., 2021).

Applications in Polymer Science and Electronics

  • Electrochromic Properties of Polymers and Co-polymers : The synthesis of new derivatives like 2,5-di(thiophen-2-yl)furan-3-carbonitriles and their application in electrochromic properties of homopolymers and co-polymers have been explored. The polymers displayed distinct electrochromic properties and showed potential for electronic display applications (Abaci et al., 2016).
  • Solar Cell Applications : Small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit have been designed for use in bulk-heterojunction solar cells. These molecules have shown potential in enhancing photovoltaic performance due to their conjugated π-bridge structure (Gupta et al., 2015).

Synthesis of Pharmaceuticals and Dyes

  • Schiff Bases Synthesis : The compound has been used in the synthesis of novel Schiff bases, which were then screened for their antimicrobial activity. This demonstrates its potential in pharmaceutical applications (Puthran et al., 2019).
  • Application as Disperse Dyes : Azo benzo[b]thiophene derivatives synthesized from similar compounds have been applied as disperse dyes, indicating its utility in the dye industry. These dyes exhibited good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWLMWBUSUJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623312
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile

CAS RN

463336-26-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org

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